molecular formula C21H19N3O2S2 B12149670 N-(naphthalen-1-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(naphthalen-1-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12149670
M. Wt: 409.5 g/mol
InChI Key: UJGHLHYQXWCSQM-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide features a naphthalen-1-yl group linked via an acetamide moiety to a thieno[2,3-d]pyrimidin-4-one core. Key structural attributes include:

  • Thienopyrimidinone core: A fused bicyclic system with a sulfur atom in the thiophene ring and a ketone at position 4.
  • Substituents: Methyl groups at positions 3, 5, and 6 enhance steric bulk and lipophilicity.
  • Sulfanyl bridge: A sulfur atom at position 2 connects the core to the acetamide side chain.
  • Naphthalen-1-yl group: A bulky aromatic substituent influencing π-π stacking interactions.

Properties

Molecular Formula

C21H19N3O2S2

Molecular Weight

409.5 g/mol

IUPAC Name

N-naphthalen-1-yl-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H19N3O2S2/c1-12-13(2)28-19-18(12)20(26)24(3)21(23-19)27-11-17(25)22-16-10-6-8-14-7-4-5-9-15(14)16/h4-10H,11H2,1-3H3,(H,22,25)

InChI Key

UJGHLHYQXWCSQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the naphthalene ring and the acetamide group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the naphthalene or thieno[2,3-d]pyrimidine rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful in the study of biochemical pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(naphthalen-1-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents on Core Aryl/Acetamide Group Molecular Weight (g/mol) Key Functional Groups
Target Compound Thieno[2,3-d]pyrimidin-4-one 3,5,6-Trimethyl Naphthalen-1-yl 409* C=O (1670–1680 cm⁻¹), –S–, –NH
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(naphthalen-1-yl)acetamide Thieno[2,3-d]pyrimidin-4-one 5-Methylfuran-2-yl, 3-phenyl Naphthalen-1-yl 512 C=O (1676 cm⁻¹), –S–, –NH, furan
2-[[3-(2-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide Thieno[3,2-d]pyrimidin-4-one 3-(2-Methoxyphenyl), 6,7-dihydro Naphthalen-1-yl 474 C=O, –S–, –OCH3, –NH
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 1,2,3-Triazole Naphthalen-1-yloxymethyl 4-Chlorophenyl 393 Triazole (νmax 1500–1600 cm⁻¹), –Cl
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-4-one 4-Methyl 2,3-Dichlorophenyl 344 C=O (1678 cm⁻¹), –Cl, –NH

*Calculated based on molecular formula C₂₁H₁₉N₃O₂S₂.

Core Heterocycle Modifications

  • Thienopyrimidinone vs. Triazole: The target’s thienopyrimidinone core enables planar aromaticity and hydrogen-bonding via the ketone, whereas triazole-based analogs (e.g., ) rely on dipole interactions and metal coordination (e.g., Cu in click chemistry) .

Substituent Effects

  • Methyl Groups : The 3,5,6-trimethyl groups in the target enhance lipophilicity (ClogP ~3.5*), favoring membrane permeability over polar substituents like methoxy or nitro groups .
  • Aromatic Diversity: Phenyl () and chlorophenyl () groups introduce varied electronic effects.

Sulfanyl vs. Thioether Linkages

The sulfanyl (–S–) bridge in the target and analogs (e.g., ) facilitates conformational flexibility and redox activity. In contrast, thioether (–S–C–) linkages in unrelated analogs may limit rotational freedom.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy: The target’s C=O stretch (1670–1680 cm⁻¹) aligns with analogs like (1678 cm⁻¹), confirming acetamide and pyrimidinone ketone motifs.
  • NMR Data : The naphthalen-1-yl group in the target and shows characteristic aromatic proton shifts (δ 7.2–8.5 ppm) .
  • Solubility : The target’s trimethyl groups reduce aqueous solubility compared to polar derivatives like (dichlorophenyl enhances hydrophobicity further).

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